![molecular formula C15H15N3O2S B255017 Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B255017.png)
Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for further research and development.
作用機序
The mechanism of action of Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain signaling pathways involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
Research has shown that Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate possesses a range of biochemical and physiological effects. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been shown to possess antioxidant and neuroprotective properties.
実験室実験の利点と制限
One advantage of using Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate in lab experiments is its ability to inhibit the activity of COX-2, making it a useful tool for studying the role of this enzyme in inflammation and disease. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.
将来の方向性
There are numerous future directions for research involving Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate. One potential direction is the development of new drugs based on this compound for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another potential direction is the development of new drugs for the treatment of cancer, based on the anti-tumor properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
合成法
The synthesis of Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate involves the reaction of 4-methyl-2-aminothiazole with ethyl acetoacetate and phenylpropiolic acid in the presence of a suitable catalyst. The resulting product is then methylated to yield the final compound.
科学的研究の応用
Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that this compound possesses anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the development of new drugs.
特性
製品名 |
Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate |
|---|---|
分子式 |
C15H15N3O2S |
分子量 |
301.4 g/mol |
IUPAC名 |
methyl 4-methyl-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H15N3O2S/c1-11-13(14(19)20-2)21-15(17-11)18-16-10-6-9-12-7-4-3-5-8-12/h3-10H,1-2H3,(H,17,18)/b9-6+,16-10+ |
InChIキー |
IUCABQOSGQVZIJ-FYGXEABWSA-N |
異性体SMILES |
CC1=C(SC(=N1)N/N=C/C=C/C2=CC=CC=C2)C(=O)OC |
SMILES |
CC1=C(SC(=N1)NN=CC=CC2=CC=CC=C2)C(=O)OC |
正規SMILES |
CC1=C(SC(=N1)NN=CC=CC2=CC=CC=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



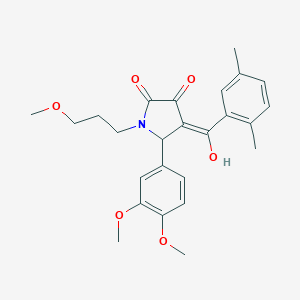
![2-(2-Furyl)-5-{4-nitrophenyl}-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B254935.png)
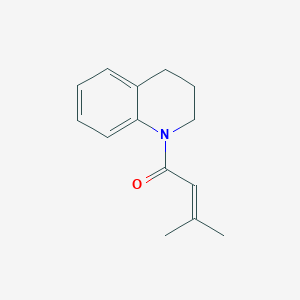
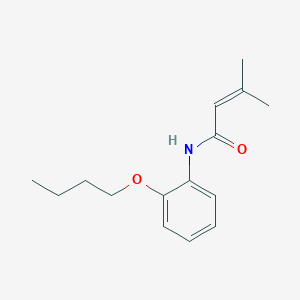
![[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B254939.png)
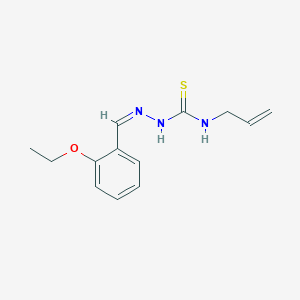
![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-ethylthiourea](/img/structure/B254941.png)
![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254942.png)
![1-[[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254946.png)
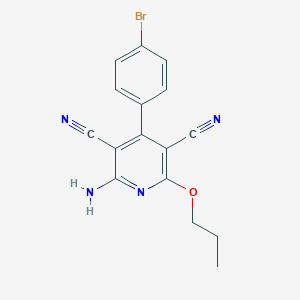
![N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid](/img/structure/B254953.png)
![6-amino-2-[(2,6-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B254954.png)
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254955.png)
![4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid](/img/structure/B254957.png)